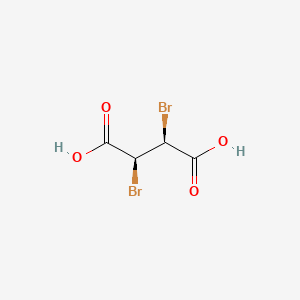

meso-2,3-Dibromosuccinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

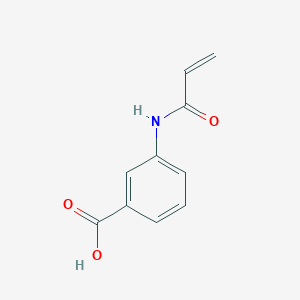

meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms. This compound is known for its meso configuration, meaning it has a plane of symmetry and is optically inactive. It is commonly used in organic synthesis and as a pharmaceutical intermediate .

Mecanismo De Acción

Target of Action

Meso-2,3-Dibromosuccinic acid is a chemical compound that has been used in organic synthesis and as a pharmaceutical intermediate . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, this compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This solubility profile could influence how the compound is distributed in different environments within the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by the bromination of fumaric acid or maleic acid. The process involves heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrogen bromide (HBr) at temperatures between 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .

Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis. The process is scaled up to handle larger quantities of reactants and products, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: meso-2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form meso-2,3-dihydroxysuccinic acid.

Oxidation Reactions: It can be oxidized to produce meso-2,3-dibromosuccinic anhydride

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) are used under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used under acidic or basic conditions

Major Products:

Substitution: meso-2,3-Dihydroxysuccinic acid.

Reduction: meso-2,3-Dihydroxysuccinic acid.

Oxidation: meso-2,3-Dibromosuccinic anhydride

Aplicaciones Científicas De Investigación

meso-2,3-Dibromosuccinic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is employed in the production of polymers and other industrial chemicals

Comparación Con Compuestos Similares

meso-2,3-Dibromosuccinic acid can be compared with other similar compounds such as:

meso-2,3-Dimethylsuccinic acid: This compound has methyl groups instead of bromine atoms and is used in different synthetic applications.

meso-2,3-Dimercaptosuccinic acid: Known for its chelating properties, it is used in heavy metal detoxification.

meso-2,3-Dihydroxysuccinic acid: This compound is a reduction product of this compound and has different reactivity and applications

Propiedades

Número CAS |

1114-00-7 |

|---|---|

Fórmula molecular |

C4H4Br2O4 |

Peso molecular |

275.88 g/mol |

Nombre IUPAC |

(2S,3S)-2,3-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |

Clave InChI |

FJWGRXKOBIVTFA-JCYAYHJZSA-N |

SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

SMILES isomérico |

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |

SMILES canónico |

C(C(C(=O)O)Br)(C(=O)O)Br |

| 916065-46-8 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of meso-2,3-dibromosuccinic acid?

A: this compound is an organic compound with the molecular formula C4H4Br2O4. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a succinic acid backbone (a four-carbon chain with carboxylic acid groups at each end) with bromine atoms attached to the two central carbon atoms. The "meso" designation indicates that the molecule has an internal plane of symmetry. [, , ]

Q2: How does this compound behave as a building block in coordination chemistry?

A: The research highlights the use of this compound as a ligand in the formation of metal-organic frameworks. For instance, it reacts with CuCl2·2H2O and thiourea to form a one-dimensional supramolecular structure. The carboxylate groups of the acid can coordinate to metal centers, forming bridges and contributing to the overall framework. [, , ]

Q3: Can this compound be used to synthesize polymers?

A: Yes, one study describes its use in the synthesis of a "Ǝ"-shaped amphiphilic block copolymer. The synthesis involved first using this compound acetate/diethylene glycol as an initiator in atom transfer radical polymerization (ATRP) with styrene. This process generates a linear polymer with two active hydroxyl groups. These hydroxyl groups then initiate the polymerization of ethylene oxide through living anionic polymerization. The resulting molecule serves as a macroinitiator for a final ATRP step with methyl methacrylate, ultimately yielding the desired complex block copolymer. []

Q4: Are there any interesting structural features observed in the crystal structure of derivatives of this compound?

A: Research on 2-bromomaleic acid, a compound derived from this compound, reveals insightful structural details. The molecule exhibits two distinct types of carboxyl groups. One type possesses delocalized C—O bonds and lies nearly coplanar with the olefinic bond plane. In contrast, the other carboxyl group has a localized C=O bond and forms a significant dihedral angle with the C=C bond plane. []

Q5: Is there any information about the stability of this compound or its derivatives?

A: While the provided abstracts don't directly address stability, the use of this compound and its derivatives in multi-step syntheses suggests a degree of stability under the reaction conditions employed. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)

![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)